molecular formula C20H25N5O2 B563046 3,4-Dehydro Cilostazol-d11 CAS No. 1073608-13-5

3,4-Dehydro Cilostazol-d11

货号: B563046
CAS 编号: 1073608-13-5
分子量: 378.52
InChI 键: GHALECSGOJQOHW-SAGHCWGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dehydro Cilostazol-d11 (CAS: 73963-62-9) is a deuterated analog of 3,4-Dehydro Cilostazol, the active metabolite of the antiplatelet drug Cilostazol (CLZ). Its molecular formula is C₂₀H₂₅N₅O₂, with a molecular weight of 367.4448 g/mol . The compound features deuterium atoms at 11 positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic studies due to improved isotopic stability and reduced metabolic interference . Key physicochemical properties include a LogP of 3.42, indicative of moderate lipophilicity, and a melting point of 181–183°C . It is primarily used to study the pharmacokinetics and metabolic pathways of Cilostazol, particularly in humans and rodent models .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dehydro Cilostazol-d11 involves the incorporation of deuterium atoms into the 3,4-Dehydro Cilostazol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

化学反应分析

Key Structural Features

  • Deuterium labeling : The cyclohexyl ring in the tetrazole substituent is fully deuterated (D11) .
  • Functional Groups : Contains a quinolinone moiety, a tetrazole ring, and a butoxy chain .

Biogenesis

3,4-Dehydro Cilostazol is formed via hepatic metabolism of CLZ, primarily mediated by CYP3A4 and CYP2C19 enzymes . The dehydrogenation occurs at the 3,4-position of the quinolinone ring, yielding an active metabolite with vasodilatory and antiplatelet activity .

Labeling Process

The d11 analog is synthesized through isotopic exchange or deuterium substitution in the cyclohexyl ring, likely involving hydrogenation/dehydrogenation steps with deuterated reagents . Specific synthetic details are not disclosed in public literature, but the final product is purified to >95% HPLC purity .

Charge Transfer Complex Formation

In spectrokinetic studies, 3,4-Dehydro Cilostazol forms charge transfer complexes with:

  • Iodine in methanol (λ = 360 nm)
  • DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in acetonitrile (λ = 589 nm)

These complexes were characterized using Job’s method of continuous variation, confirming 1:1 stoichiometry .

Stability Profile

  • Robustness : No significant degradation observed under varying chromatographic conditions .
  • pH Sensitivity : Stable across pH 3–8 in aqueous solutions .

HPLC Method

ParameterValue
Column4.6 mm × 150 cm
Mobile PhaseWater:Acetonitrile:Methanol (10:7:3)
Flow Rate1 mL/min
DetectionUV at 254 nm
Internal StandardBenzophenone (4 mg/mL)

Resolution between 3,4-Dehydro Cilostazol and benzophenone peaks exceeds 9.0 , with ≤1.5% relative standard deviation .

UPLC-MS/MS

  • Mass Transitions :
    • Unlabeled : 368.2 → 286.3
    • d11 : 379.2 → 286.2
  • Sample Prep : Solid-phase extraction (SPE) with Oasis MCX cartridges .
  • Sensitivity : LOD = 0.037–0.151 μg/mL (depending on complexing agent) .

Spectroscopic Validation

MatrixLinearity (μg/mL)LOD (μg/mL)LOQ (μg/mL)Precision (%RSD)Accuracy (%Recovery)
Aqueous (Resorcinol)10–250.990.1730.83100.0 ± 0.49
Cobalt5–200.0560.1050.6799.98 ± 0.51
Nickel1–200.0680.1040.56100.02 ± 0.81

Bioavailability

  • Excretion : Primarily urinary (74%), with minimal unchanged drug excreted .
  • Isotopic Tracking : The d11 label enables precise quantification of metabolite pharmacokinetics using MS .

Regulatory Status

  • Catalogued : Available as a reference standard (e.g., TRC-D229502, CIL-16-002) with >95% purity .
  • Controlled Substance : May require permits for shipping due to deuterium labeling .

Key Takeaways

This compound is a critical tool in CLZ pharmacokinetic research, offering enhanced analytical sensitivity through isotopic labeling. Its stability, reactivity, and validated chromatographic methods make it a versatile reference standard for bioanalysis and metabolite tracking.

科学研究应用

Biochemical Mechanisms

Cilostazol, including its metabolite 3,4-Dehydro Cilostazol-d11, exerts its effects by inhibiting phosphodiesterase III. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells, promoting vasodilation and inhibiting platelet aggregation. The enhanced availability of cAMP activates protein kinase A (PKA), which results in various downstream effects, including decreased calcium-induced contractions and increased cardiac output .

Analytical Methods for Detection

The detection and quantification of this compound in biological matrices are crucial for understanding its pharmacokinetics and therapeutic efficacy. Several analytical techniques have been developed:

  • Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This method has been successfully employed to simultaneously determine cilostazol and its active metabolite in human plasma. The method demonstrated high sensitivity with a detection range of 0.5-1000 ng/mL for cilostazol and 0.5-500 ng/mL for this compound. The intra- and inter-batch precision were within acceptable limits, making it suitable for bioequivalence studies .
  • High-Performance Liquid Chromatography (HPLC) : Various HPLC methods have been reported for the analysis of cilostazol and its metabolites. These methods often utilize solid-phase extraction techniques to prepare samples before chromatographic separation. The recovery rates for these methods typically range from 95% to 97% .

Cardiovascular Disorders

Cilostazol and its metabolites have been investigated for their potential benefits in cardiovascular health beyond their primary use in treating intermittent claudication. Recent studies suggest that cilostazol may have protective effects against vascular complications in patients with diabetes and dyslipidemia .

Neurodegenerative Diseases

Emerging research indicates that cilostazol may play a role in neuroprotection. Investigations are underway to assess its efficacy in treating Alzheimer's disease by exploring its ability to enhance cerebral blood flow and reduce neuroinflammation through the modulation of cAMP levels .

Hepatic Steatosis

Recent animal studies have demonstrated that cilostazol can enhance hepatic expression of ATP-binding cassette transporter A1 (ABCA1), which is involved in lipid metabolism. This suggests a potential therapeutic avenue for treating hepatic steatosis by improving lipid profiles in patients with obesity-related liver conditions .

Case Studies

  • Bioequivalence Study : A clinical trial involving healthy subjects evaluated the pharmacokinetics of cilostazol versus its metabolite this compound using UPLC-MS/MS methods. The study confirmed that the metabolite accounts for a significant portion of the pharmacological activity associated with cilostazol administration .
  • Vasospastic Angina : A randomized controlled trial assessed the efficacy of cilostazol in patients with vasospastic angina who were unresponsive to conventional treatment. Results indicated significant reductions in chest pain frequency and severity among those treated with cilostazol compared to placebo .

作用机制

3,4-Dehydro Cilostazol-d11 exerts its effects by inhibiting phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The molecular targets include platelets and vascular smooth muscle cells, where it modulates intracellular signaling pathways to exert its therapeutic effects .

相似化合物的比较

Cilostazol (CLZ)

  • Structural Relationship: 3,4-Dehydro Cilostazol-d11 originates from Cilostazol via oxidative metabolism, retaining the quinolinone core but introducing a double bond between positions 3 and 4 of the dihydroquinolinone ring .
  • Pharmacokinetic Differences :
    • Excretion : Unlike Cilostazol, which is undetectable in urine, this compound is excreted in urine at <2% of the administered dose .
    • Bioanalytical Sensitivity : In UPLC-MS/MS assays, the lower limit of quantification (LLOQ) for this compound is 1.0 ng/mL, compared to 20 ng/mL for Cilostazol in earlier studies .
Parameter Cilostazol This compound
Molecular Weight 369.45 g/mol 367.4448 g/mol
Urinary Excretion Not detected <2% of dose
LLOQ (UPLC-MS/MS) 20 ng/mL (historical) 1.0 ng/mL (current methods)
Collision Energy (eV) 20 15
Cone Voltage (V) 30 20

Source :

4′-trans-Hydroxy Cilostazol

  • Metabolic Pathway : Both this compound and 4′-trans-Hydroxy Cilostazol are primary metabolites of Cilostazol, but they diverge in metabolic sites: the former results from dehydrogenation, while the latter arises from hydroxylation at the 4′ position .
  • Excretion and Detection :
    • 4′-trans-Hydroxy Cilostazol accounts for ~30% of urinary excretion, significantly higher than this compound (<2%) .
    • Analytical parameters differ: 4′-trans-Hydroxy Cilostazol requires a lower collision energy (13 eV vs. 15 eV) and shares a similar cone voltage (20 V) with this compound .
Parameter 4′-trans-Hydroxy Cilostazol This compound
Urinary Excretion ~30% of dose <2% of dose
Collision Energy (eV) 13 15
Major Application Renal clearance studies Metabolic stability assays

Source :

Cilostazol-d11

  • Isotopic Labeling : Unlike this compound, Cilostazol-d11 is the deuterated parent compound (CAS: 89332-50-3) used to trace intact Cilostazol in biofluids .
  • Analytical Utility :
    • Both deuterated forms serve as internal standards but target distinct analytes: Cilostazol-d11 quantifies the parent drug, while this compound tracks its metabolite .
    • Plasma concentration ranges differ: Cilostazol-d11 is validated up to 1000 ng/mL, whereas this compound is validated up to 500 ng/mL .
Parameter Cilostazol-d11 This compound
Target Analyte Parent drug Active metabolite
Plasma Range (ng/mL) 0.5–1000 0.5–500
Recovery in SPE 95–97% 95–97%

Source :

生物活性

3,4-Dehydro Cilostazol-d11 is a deuterated derivative of Cilostazol, primarily used in pharmacokinetic studies to trace metabolic pathways. This compound exhibits significant biological activity through its mechanism of action as a phosphodiesterase III (PDE3) inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in various cell types. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and research findings.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE3A. This inhibition results in increased cAMP levels, which have several downstream effects:

  • Inhibition of Platelet Aggregation : By elevating cAMP levels in platelets, the compound reduces platelet aggregation, which is beneficial in cardiovascular therapies.
  • Vasodilation : Increased cAMP also leads to relaxation of vascular smooth muscle cells, contributing to vasodilation and improved blood flow.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has distinct absorption and metabolism characteristics. Key pharmacokinetic parameters include:

ParameterValue
Half-life (T1/2)3.94 hours
Maximum Concentration (Cmax)1.39 μM
Area Under Curve (AUC0-24)4.69 μg·h/ml

These values were derived from studies involving oral administration in animal models such as Wistar rats .

Biological Activity

Research has shown that this compound maintains similar biological activities to its parent compound Cilostazol but with enhanced stability due to deuterium labeling. This stability allows for more accurate tracking in metabolic studies.

Comparative Studies

In vitro studies have demonstrated that both Cilostazol and its metabolite this compound similarly increase cAMP levels in human and rabbit platelets. The IC50 values for platelet aggregation inhibition are as follows:

  • Cilostazol : IC50 = 0.9 µM
  • This compound : Similar efficacy observed but with enhanced traceability due to deuterium labeling .

Case Studies and Research Findings

Several case studies highlight the clinical relevance of this compound:

  • Pharmacokinetic Analysis :
    A study involving healthy volunteers demonstrated that a single oral dose of Cilostazol significantly inhibited platelet aggregation via SIPA (Sodium-Induced Platelet Aggregation), showcasing the compound's potential in managing thrombotic conditions .
  • Metabolic Pathway Tracing :
    The use of deuterated compounds like this compound allows researchers to trace metabolic pathways more effectively. Studies have shown that the compound can be tracked over extended periods post-administration, providing insights into its metabolism and pharmacodynamics .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing deuterated analogs like 3,4-Dehydro Cilostazol-d11?

Deuterated analogs such as this compound require isotopic labeling during synthesis. A general approach involves substituting hydrogen-containing precursors with deuterated reagents at specific steps. For example:

  • Deuterium incorporation : Use deuterated solvents (e.g., D2_2O) or deuterated intermediates (e.g., CD3_3COOD) during cyclization or substitution reactions.
  • Reaction optimization : Adjust reaction times and temperatures to account for kinetic isotope effects, which may slow deuterium integration.
  • Purification : Employ recrystallization with deuterated ethanol or chromatography using deuterated mobile phases to maintain isotopic purity .

Q. Basic: How can this compound be distinguished from its non-deuterated form in analytical workflows?

Methodology :

  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to detect the mass shift (+11 Da) caused by deuterium substitution. For example, a Q-TOF instrument can resolve isotopic clusters to confirm deuterium incorporation .
  • Nuclear magnetic resonance (NMR) : 2^2H-NMR or 1^1H-NMR with deuterium decoupling identifies deuterium positions. The absence of proton signals in specific regions (e.g., aromatic or methyl groups) confirms labeling .

Q. Basic: What validated analytical methods are available for quantifying this compound in biological matrices?

UPLC-MS/MS protocols :

  • Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the analyte from plasma .
  • Chromatography : A C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 372.1 → 288.1 for quantification) with a lower limit of quantification (LLOQ) of 0.5 ng/mL .

Q. Advanced: How does this compound interact with inflammatory pathways in alveolar macrophages?

Mechanistic insights :

  • Pyroptosis modulation : The compound inhibits caspase-1/11 activation, reducing gasdermin D (GSDMD) cleavage and pore formation in macrophage membranes, thereby attenuating IL-1β release .
  • Experimental design : Use primary murine alveolar macrophages treated with lipopolysaccharide (LPS) + ATP to induce NLRP3 inflammasome activation. Measure cytokine levels (ELISA) and GSDMD cleavage (Western blot) with/without this compound pre-treatment .

Q. Advanced: What pharmacokinetic challenges arise when studying this compound in vivo?

Key considerations :

  • Isotope effects : Deuterium may alter metabolic stability. Compare half-life (t1/2_{1/2}) and clearance rates between deuterated and non-deuterated forms using LC-MS/MS .
  • Tissue distribution : Radiolabeled studies (e.g., 14^{14}C tracing) can quantify tissue-specific accumulation, particularly in the liver and kidneys .

Q. Advanced: How should researchers address contradictions in reported metabolite concentrations across studies?

Root-cause analysis :

  • Method variability : Compare extraction efficiency (e.g., SPE vs. liquid-liquid extraction) and ionization suppression effects in MS .
  • Biological factors : Account for inter-species differences (e.g., human vs. rodent CYP450 isoforms) and sample collection timing relative to drug administration .

Q. Advanced: What are the best practices for ensuring isotopic stability during long-term storage of this compound?

Stability protocols :

  • Storage conditions : -20°C in amber vials under argon to prevent deuterium exchange with ambient moisture .
  • Purity monitoring : Perform quarterly LC-MS analyses to detect deuterium loss (e.g., via back-exchange in aqueous buffers) .

Q. Advanced: How can this compound be used to study telomere lengthening mechanisms?

Experimental application :

  • ALT pathway studies : Co-treat telomerase-negative immortalized cell lines with this compound and measure telomere length via qFISH. The compound’s PDE3 inhibition may modulate cAMP levels, influencing recombination-based telomere maintenance .

属性

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALECSGOJQOHW-SAGHCWGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。